molecular formula C42H22N6O2 B15395366 7,10-Di(10H-phenoxazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile

7,10-Di(10H-phenoxazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile

Cat. No.: B15395366
M. Wt: 642.7 g/mol
InChI Key: VCOYIBKFNAKRSF-UHFFFAOYSA-N
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Description

7,10-Di(10H-phenoxazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile (CAS: 1803288-00-7) is a thermally activated delayed fluorescence (TADF) emitter with a molecular formula of C₃₆H₂₀N₆O₂ (derived from the base structure C₁₈H₈N₄ in , modified by two phenoxazine substituents). The compound features a dibenzo[f,h]quinoxaline-2,3-dicarbonitrile (DCPP) core, a rigid π-conjugated electron acceptor, functionalized at the 7- and 10-positions with two 10H-phenoxazine (PXZ) donors. This asymmetric substitution disrupts molecular symmetry, reducing the singlet-triplet energy gap (ΔEST) and enhancing spin-orbit coupling (SOC) to promote rapid reverse intersystem crossing (kRISC) for efficient TADF .

The phenoxazine donors contribute strong hole-transporting capabilities and steric hindrance, mitigating aggregation-caused quenching (ACQ) .

Properties

Molecular Formula

C42H22N6O2

Molecular Weight

642.7 g/mol

IUPAC Name

7,10-di(phenoxazin-10-yl)phenanthro[9,10-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C42H22N6O2/c43-23-31-32(24-44)46-42-28-20-18-26(48-35-11-3-7-15-39(35)50-40-16-8-4-12-36(40)48)22-30(28)29-21-25(17-19-27(29)41(42)45-31)47-33-9-1-5-13-37(33)49-38-14-6-2-10-34(38)47/h1-22H

InChI Key

VCOYIBKFNAKRSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC5=C(C=C4)C6=NC(=C(N=C6C7=C5C=C(C=C7)N8C9=CC=CC=C9OC1=CC=CC=C18)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of DCPP-based TADF emitters:

Compound Name / ID Acceptor Core Donor Units Substitution Pattern EL Peak (nm) Max. EQE (%) Key Properties References
7,10-Di(10H-phenoxazin-10-yl)-DCPP DCPP 10H-phenoxazine (PXZ) 7,10-positions ~700–750* N/A† Asymmetric substitution, reduced ΔEST
ATP-PXZ DCPP PXZ 6,11-positions ~700 N/A† Symmetric substitution, higher ΔEST
M51 (Chi et al.) DCPP TPA + phenyl carbazole Asymmetric 718 5.4 D-A-D′ architecture, NIR emission
APDC-DTPA (Yuan et al.) APDC‡ DTPA V-shaped >750 N/A† Stronger acceptor vs. DCPP, red-shifted EL
IQD-based emitters (Ge et al.) Indoloquinoxaline Triarylamine Planar + J-aggregates 810 N/A† Aggregation-induced delayed fluorescence

‡APDC = acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile.

Key Comparative Analyses

A. Acceptor Strength and Emission Wavelength

  • DCPP vs. APDC : The DCPP core (ΔEST ~0.2 eV) has moderate electron-withdrawing strength, enabling EL peaks in the 700–750 nm range. In contrast, APDC (a fused pyrazine-acenaphthene acceptor) exhibits stronger electron withdrawal due to its compliance with Hückel’s aromaticity rules, achieving deeper red/NIR emission (>750 nm) .
  • IQD-based emitters: Indoloquinoxaline acceptors paired with triarylamine donors produce even longer wavelengths (~810 nm) via J-aggregate formation, though at the cost of reduced EQE .

B. Substitution Symmetry and TADF Efficiency

  • The 7,10-di-PXZ-DCPP derivative’s asymmetric substitution (vs. symmetric 6,11-di-PXZ-DCPP) reduces ΔEST by ~0.05 eV, enhancing kRISC by 1–2 orders of magnitude . This aligns with M51 (asymmetric D-A-D′ design), which achieves a 5.4% EQE at 718 nm .

C. Donor Engineering and Device Performance

  • Phenoxazine donors in DCPP derivatives improve hole injection compared to diphenylamine (TPA) or carbazole-based donors. For example, M51 combines TPA and carbazole donors, achieving a balanced charge transport but requiring doped emissive layers .

D. Aggregation-Induced Emission (AIE)

  • IQD-based emitters (e.g., compounds 26 and 27) leverage J-aggregate packing to enhance solid-state photoluminescence (PL) at 810 nm, though their OLED performance remains unreported .

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